molecular formula C24H27N5OS B2441257 N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide CAS No. 1251634-12-4

N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide

Cat. No. B2441257
CAS RN: 1251634-12-4
M. Wt: 433.57
InChI Key: IOJSUPBGSXMUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Scientific Research Applications

Antioxidant and Biological Activities

  • DPPH Scavenging, Analgesic, and Anti-inflammatory Agent: A study on a compound structurally related to N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide highlighted its notable DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities. This suggests potential applications in developing treatments for conditions associated with oxidative stress and inflammation (Nayak et al., 2014).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of New Heterocycles: Another study explored the synthesis of heterocyclic compounds incorporating the antipyrine moiety, revealing significant antimicrobial properties. Such compounds, including variations of the acetamide structure, show potential as antimicrobial agents, providing a foundation for the development of new antibiotics (Bondock et al., 2008).

Synthesis and Characterization of Derivatives

  • Novel Syntheses of Heterocyclic Compounds: Research on the synthesis of nicotinic acid and thienopyridine derivatives using enaminones as building blocks highlights the versatility of acetamide derivatives in synthesizing a wide array of heterocyclic compounds. These findings underscore the compound's utility in the synthesis of molecules with potential therapeutic applications (Abdel-Khalik et al., 2004).

Anticonvulsant Activity

  • Evaluation of Alkanamide Derivatives for Anticonvulsant Activity: A study on JV-phenylacetamide derivatives, which share a similar core structure with N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide, demonstrated significant anticonvulsant activities. This suggests potential for the development of new anticonvulsant drugs (Tarikogullari et al., 2010).

Herbicide Activity

  • Inhibition of Fatty Acid Synthesis in Algae by Chloroacetamide Derivatives: Research into chloroacetamide derivatives, related to N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide, has shown their utility as herbicides through the inhibition of fatty acid synthesis in certain green algae. This application is crucial for the development of agricultural chemicals that are more selective and environmentally friendly (Weisshaar & Böger, 1989).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5OS/c1-18-7-6-8-19(2)22(18)27-21(30)17-31-24-23(25-11-12-26-24)29-15-13-28(14-16-29)20-9-4-3-5-10-20/h3-12H,13-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJSUPBGSXMUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide

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